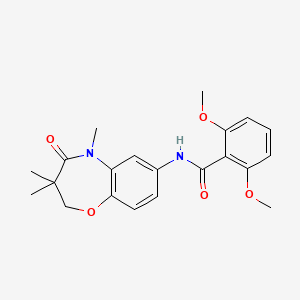

2,6-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide

Description

This compound features a 1,5-benzoxazepine core fused with a substituted benzamide moiety. The benzoxazepine ring system incorporates three heteroatoms (one oxygen and one nitrogen) in a seven-membered ring, with additional substituents including 3,3,5-trimethyl and 4-oxo groups. The 2,6-dimethoxybenzamide group introduces steric bulk and electron-donating methoxy substituents, which may influence solubility and receptor interactions.

Properties

IUPAC Name |

2,6-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-21(2)12-28-15-10-9-13(11-14(15)23(3)20(21)25)22-19(24)18-16(26-4)7-6-8-17(18)27-5/h6-11H,12H2,1-5H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJOGRNOUIDMMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC)N(C1=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Benzamide Core: This can be achieved by reacting 2,6-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

Construction of the Tetrahydrobenzo[b][1,4]oxazepin Ring: This step involves cyclization reactions, often using reagents like acetic anhydride or similar cyclizing agents under controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

-

Neuroprotective Properties

- The compound has shown promise in neuroprotection through its interaction with neurotransmitter systems. It may modulate NMDA receptors, which are crucial for synaptic plasticity and cognitive functions. Research indicates that similar compounds can prevent neurological damage in models of neurodegenerative diseases like Alzheimer's and Huntington's disease .

- Antioxidant Activity

- Cancer Therapeutics

Agrochemical Applications

- Chitin Synthesis Inhibition

- Neuroprotection in Animal Models

- Insecticidal Activity

- Anticancer Activity

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrobenzo[b][1,4]oxazepin moiety may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved could include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

Target Compound

- Core structure : 1,5-Benzoxazepine (7-membered ring with O and N atoms).

- Substituents : 3,3,5-Trimethyl, 4-oxo, and 2,6-dimethoxybenzamide.

- Key features : The oxo group at position 4 enhances polarity, while methyl groups contribute to lipophilicity.

: 2-{[(2-Methylprop-2-en-1-yl)Oxy]Methyl}-6-Phenyl-2,3,4,5-Tetrahydro-1,2,4-Triazine-3,5-Dione

- Core structure : 1,2,4-Triazine (6-membered ring with three N atoms).

- Substituents : Allyloxy-methyl and phenyl groups.

- Key features : Near-planar triazine ring (r.m.s. deviation = 0.019 Å) with intermolecular hydrogen bonding via NH groups .

: 3,4-Dihydro-2H-1,5-Benzodioxepin Derivatives

- Core structure : 1,5-Benzodioxepin (7-membered ring with two O atoms).

- Substituents: 7-Amino (C₉H₁₁NO₂) or 7-carboxylic acid (C₁₀H₁₀O₄).

- Key features: Benzodioxepins lack nitrogen in the ring, reducing hydrogen-bonding donor capacity compared to benzoxazepines. The carboxylic acid derivative (mp 143–146°C) exhibits higher polarity than the amine analog (mp 81–82°C) .

Functional Group Analysis

*Estimated based on molecular formula.

Structural and Pharmacological Implications

Hydrogen Bonding: The target compound’s amide and oxo groups enable hydrogen bonding, similar to the triazine’s NH donors . However, the benzodioxepin analogs lack this capability unless substituted with polar groups (e.g., -COOH).

Ring Conformation :

- The triazine in adopts a planar conformation, favoring π-π stacking, whereas the benzoxazepine’s fused ring system may exhibit greater conformational flexibility.

Biological Activity

The compound 2,6-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a synthetic organic molecule that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₃₁N₃O₃

- Molecular Weight : 321.46 g/mol

Structural Features

The compound features:

- A benzamide moiety which is known for its diverse biological activities.

- A benzoxazepin structure that contributes to its pharmacological profile.

Pharmacological Properties

The biological activity of this compound has been investigated in various studies. Key findings include:

- Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.

- Antioxidant Properties : The compound has demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress markers. This suggests potential protective effects against oxidative damage in cells.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, suggesting its utility in managing inflammatory conditions.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Cell Proliferation : It interferes with cell cycle progression in cancer cells.

- Induction of Apoptosis : The compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Data Table of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits cytokines |

Case Study 1: Anticancer Efficacy

In a study conducted on human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound compared to control groups.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of the compound in a rat model of oxidative stress-induced neurotoxicity. The results indicated that administration of the compound significantly reduced neuronal death and improved cognitive function as measured by behavioral tests.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2,6-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide with high purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzoxazepine core followed by coupling with the 2,6-dimethoxybenzamide moiety. Key steps include:

- Core Formation : Cyclization of substituted aminophenol derivatives under reflux with acetic acid as a catalyst .

- Amide Coupling : Use of coupling agents like EDC/HOBt or DCC to link the benzoxazepine amine to the benzamide carbonyl group .

- Optimization : Adjust reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst loading to enhance yield (70–85%) and purity (>95%). Monitor progress via TLC or HPLC .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Employ a combination of analytical techniques:

- NMR Spectroscopy : Confirm substituent positions (e.g., methoxy groups at C2/C6, methyl groups on the benzoxazepine ring) via H and C NMR .

- Mass Spectrometry : Verify molecular weight (e.g., expected [M+H] at m/z ~437) .

- HPLC-PDA : Assess purity (>95%) and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What experimental strategies are used to investigate the compound’s biological activity and therapeutic potential?

Methodological Answer:

- In Vitro Assays :

- Anticancer Activity : Screen against cancer cell lines (e.g., MCF-7, HT-29) using MTT assays. Compare IC values with controls like doxorubicin .

- Enzyme Inhibition : Test inhibition of kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .

- Mechanistic Studies : Use Western blotting or qPCR to evaluate downstream effects on apoptosis markers (e.g., Bcl-2, caspase-3) .

Q. How can structure-activity relationships (SAR) be explored for benzoxazepine-benzamide derivatives?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified methoxy/methyl groups or fluorinated benzamide moieties (e.g., 4-CF substitution) .

- Biological Profiling : Compare IC values across analogs to identify critical functional groups.

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or PARP .

Q. Table 1: SAR Trends in Analogous Compounds

| Substituent Modification | Observed Effect on Activity | Reference |

|---|---|---|

| 2,6-Dimethoxy → 2,6-Difluoro | Increased cytotoxicity (↓IC) | |

| 3,3,5-Trimethyl → 3,3-Diethyl | Reduced solubility; similar potency |

Q. How can researchers resolve contradictions in reported biological data for structurally similar compounds?

Methodological Answer:

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) .

- Meta-Analysis : Compare datasets from PubChem or ChEMBL to identify outliers or assay-specific biases .

- Orthogonal Validation : Use alternative assays (e.g., clonogenic survival vs. MTT) to confirm activity .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action?

Methodological Answer:

- Target Identification : Perform pull-down assays with biotinylated probes or use CRISPR-Cas9 screens to identify gene knockouts conferring resistance .

- Pathway Analysis : Utilize RNA sequencing to map differentially expressed genes post-treatment .

- Pharmacokinetics (PK) : Conduct in vivo PK studies in rodents to assess bioavailability and half-life .

Q. How can synthetic scalability be achieved without compromising purity?

Methodological Answer:

Q. What strategies validate the compound’s efficacy in combination therapies?

Methodological Answer:

- Synergy Studies : Use the Chou-Talalay method to calculate combination indices (CI) with standard chemotherapeutics (e.g., paclitaxel) .

- In Vivo Models : Test efficacy in xenograft mice, monitoring tumor volume and survival rates with/without adjuvant therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.